molecular formula C20H22FNO4 B8164948 (S)-2-((tert-butoxycarbonyl)amino)-3-(3'-fluoro-[1,1'-biphenyl]-4-yl)propanoic acid

(S)-2-((tert-butoxycarbonyl)amino)-3-(3'-fluoro-[1,1'-biphenyl]-4-yl)propanoic acid

Cat. No.: B8164948
M. Wt: 359.4 g/mol
InChI Key: OWGSHJLAFZAPRN-KRWDZBQOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-2-((tert-Butoxycarbonyl)amino)-3-(3'-fluoro-[1,1'-biphenyl]-4-yl)propanoic acid is a chiral amino acid derivative featuring a biphenyl scaffold substituted with a fluorine atom at the 3'-position. The tert-butoxycarbonyl (Boc) group serves as a protective moiety for the amine, enhancing stability during synthetic processes. This compound is structurally tailored for applications in medicinal chemistry, particularly in the design of protease inhibitors or protein-protein interaction modulators, where the fluorine atom may enhance metabolic stability and binding affinity through electronic and steric effects .

Properties

IUPAC Name

(2S)-3-[4-(3-fluorophenyl)phenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22FNO4/c1-20(2,3)26-19(25)22-17(18(23)24)11-13-7-9-14(10-8-13)15-5-4-6-16(21)12-15/h4-10,12,17H,11H2,1-3H3,(H,22,25)(H,23,24)/t17-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWGSHJLAFZAPRN-KRWDZBQOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)C2=CC(=CC=C2)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC1=CC=C(C=C1)C2=CC(=CC=C2)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22FNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Fluorine Substituent Effects

  • No direct solubility data are provided, but fluorine’s electron-withdrawing nature may reduce hydrophobicity compared to non-fluorinated analogs .
  • This compound is priced at €180 for 10g, suggesting lower synthetic complexity compared to fluorinated derivatives .
  • 2'-Fluoro-5'-(hydroxymethyl)-biphenyl Derivative (Compound 110) : This variant (75% synthetic yield) includes a hydroxymethyl group, enhancing solubility but possibly reducing membrane permeability. The fluorine at 2' may direct substituent orientation .

Halogen and Functional Group Replacements

  • (S)-2-((tert-Butoxycarbonyl)amino)-3-(4-chloro-3-fluorophenyl)propanoic Acid (CAS: 1629658-28-1): Replacing the biphenyl with a chlorinated mono-phenyl ring increases molecular weight (317.74 g/mol) and introduces steric bulk. Chlorine’s polarizability may alter binding kinetics compared to fluorine .
  • (S)-2-((tert-Butoxycarbonyl)amino)-3-(2,6-difluoro-4-hydroxyphenyl)propanoic Acid (CAS: 1212817-27-0): The 4-hydroxy group increases polarity (logP reduction), while dual fluorine atoms enhance metabolic resistance. This structure is marketed for research (BL21064) .

Aromatic System Modifications

  • Molecular weight is 310.31 g/mol, lower than the target compound due to the absence of a biphenyl system .
  • 2-((tert-Butoxycarbonyl)amino)-3-(3',4'-dimethyl-biphenyl-4-yl)propanoic Acid (CAS: 1259999-01-3): Methyl groups at 3' and 4' positions increase hydrophobicity (C22H27NO4), favoring membrane permeability but possibly reducing aqueous solubility .

Tabulated Comparison of Key Compounds

Compound Name CAS Number Molecular Weight (g/mol) Key Substituents Synthetic Yield (%) Notable Properties
(S)-2-((tert-Boc)amino)-3-(3'-fluoro-biphenyl-4-yl)propanoic acid Not Provided ~353.37 (estimated) 3'-fluoro-biphenyl N/A Enhanced metabolic stability
(S)-3-([1,1'-Biphenyl]-4-yl)-2-((tert-Boc)amino)propanoic acid 147923-08-8 337.38 Biphenyl (no fluorine) N/A Lower cost (€180/10g)
(S)-2-((tert-Boc)amino)-3-(4-chloro-3-fluorophenyl)propanoic acid 1629658-28-1 317.74 4-chloro-3-fluorophenyl N/A Increased steric bulk
(S)-2-((tert-Boc)amino)-3-(2,6-difluoro-4-hydroxyphenyl)propanoic acid 1212817-27-0 317.29 2,6-difluoro-4-hydroxyphenyl N/A High polarity, research use
2-((tert-Boc)amino)-3-(3',4'-dimethyl-biphenyl-4-yl)propanoic acid 1259999-01-3 369.46 3',4'-dimethyl-biphenyl N/A Enhanced lipophilicity

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.